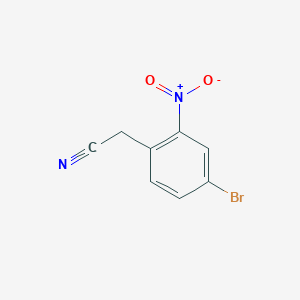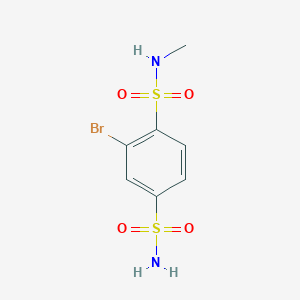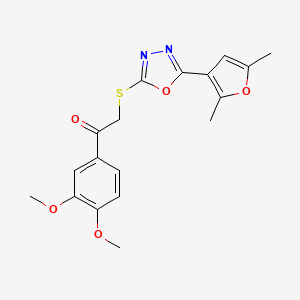![molecular formula C12H18N4OS B2803389 1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920250-41-5](/img/structure/B2803389.png)
1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions .科学的研究の応用
Antileukemic Agent: Imatinib
Imatinib, a well-known tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The synthesis of imatinib involves the key intermediate N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide , which is derived from our compound. Imatinib targets the BCR-ABL fusion protein and inhibits its activity, leading to apoptosis of leukemic cells. Its success story underscores the importance of our compound in cancer therapy .
FLT3 and CDK Inhibition
Our compound exhibits excellent FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) inhibition. FLT3 inhibitors are crucial in treating acute myeloid leukemia (AML), where FLT3 mutations are common. Additionally, CDK inhibitors play a role in cell cycle regulation and cancer treatment. Further research into these pathways could reveal novel therapeutic strategies .
Antiproliferative Activity
The compound’s antiproliferative properties make it relevant in oncology research. Investigating its effects on cell growth, apoptosis, and cell cycle progression could yield valuable insights. Researchers have explored its impact on various cancer cell lines, including breast, lung, and colon cancer .
Neurological Disorders: Neuroprotection and Neuroinflammation
Given its structural features, our compound may have implications in neuroprotection and neuroinflammation. Neurodegenerative diseases like Alzheimer’s and Parkinson’s involve inflammation and oxidative stress. Investigating whether our compound modulates these processes could be promising .
Drug Delivery Systems
The piperazine moiety in our compound can serve as a linker for drug delivery systems. Researchers have explored piperazine-based prodrugs to enhance drug solubility, stability, and targeted delivery. Our compound’s properties could contribute to innovative drug delivery strategies.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-14-5-7-15(8-6-14)16-10-4-2-3-9(10)11(18)13-12(16)17/h2-8H2,1H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBYLLVNYWXFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B2803307.png)
![(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2803308.png)
![1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2803311.png)

![[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2803314.png)




![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)



![3-(4-Fluorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803329.png)